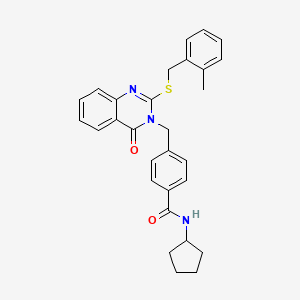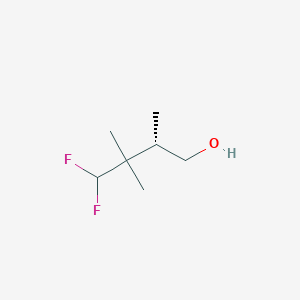
(2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-ol, also known as DFMTB, is a chiral alcohol that has gained significant attention in recent years due to its potential applications in the field of organic chemistry. This compound is a derivative of isopulegol, which is a natural product found in various essential oils. DFMTB has been synthesized using different methods, and its unique properties have been studied extensively to explore its potential applications in scientific research.
Wirkmechanismus
(2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-ol has been shown to have a unique mechanism of action. It acts as a Lewis acid catalyst and can form complexes with various nucleophiles. The Lewis acid catalysis of (2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-ol has been used in various reactions, such as the Diels-Alder reaction, the Michael reaction, and the aldol reaction.
Biochemical and Physiological Effects:
(2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-ol has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is relatively safe to handle. (2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-ol has been used in various lab experiments to explore its potential applications in organic chemistry.
Vorteile Und Einschränkungen Für Laborexperimente
(2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-ol has several advantages for lab experiments. It is a chiral alcohol that can be easily synthesized with high enantiomeric purity. (2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-ol has a unique mechanism of action and can act as a Lewis acid catalyst in various reactions. However, (2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-ol has some limitations for lab experiments. It is a relatively new compound, and its properties are not well understood. (2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-ol can be expensive to synthesize using certain methods, and its availability may be limited.
Zukünftige Richtungen
(2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-ol has significant potential for future research in the field of organic chemistry. Some possible future directions for research include exploring its potential applications in the synthesis of chiral pharmaceuticals, investigating its mechanism of action in various reactions, and exploring new methods for synthesizing (2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-ol with high enantiomeric purity. Additionally, (2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-ol could be used in the development of new catalysts and reagents for organic synthesis.
Synthesemethoden
(2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-ol can be synthesized using different methods, including the reduction of isopulegol with sodium borohydride, the reduction of isopulegone with lithium aluminum hydride, and the reduction of isopulegol with diborane. The most commonly used method for synthesizing (2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-ol is the reduction of isopulegol with sodium borohydride. This method yields (2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-ol with high enantiomeric purity and is relatively simple and cost-effective.
Wissenschaftliche Forschungsanwendungen
(2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-ol has been widely used in scientific research due to its unique properties. It is a chiral alcohol that can be used as a chiral building block for the synthesis of various compounds. (2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-ol has been used in the synthesis of chiral amines, aldehydes, and ketones. It has also been used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs, anti-cancer drugs, and anti-viral drugs.
Eigenschaften
IUPAC Name |
(2S)-4,4-difluoro-2,3,3-trimethylbutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14F2O/c1-5(4-10)7(2,3)6(8)9/h5-6,10H,4H2,1-3H3/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUKMQWWDACABI-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C)(C)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C(C)(C)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

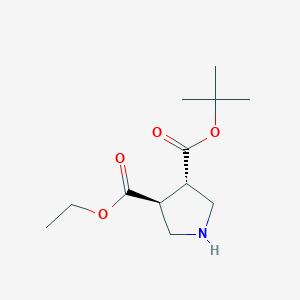
![N-(3-ethylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2850518.png)

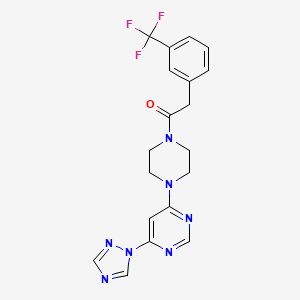
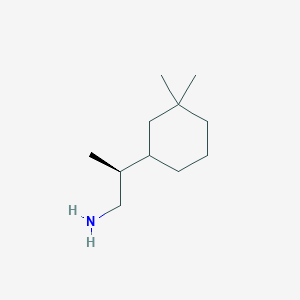
![2-(1-(4-cyanobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-methylacetamide](/img/structure/B2850526.png)
![1-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B2850527.png)
![1-(3-(1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)propyl)piperidine-4-carboxamide](/img/structure/B2850529.png)
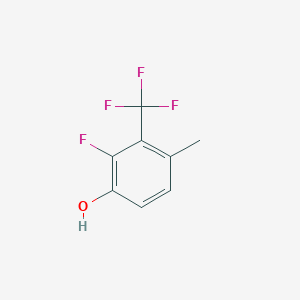
![1-methyl-9-(2-methylphenyl)-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2850532.png)
![N-(2,5-dimethoxyphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2850536.png)
![2,4,5-trimethyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2850537.png)
![5-[(2,4-difluorophenoxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2850538.png)
